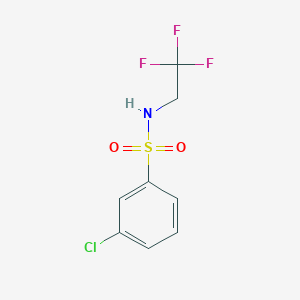
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClF3N . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves several stages . The reaction starts with 2,2,2-trifluoroethylamine hydrochloride and 3-chloroaniline. The reaction solution is cooled to room temperature, and some impurities are removed by filtration. The product is then concentrated and purified using column chromatography .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is complex and involves several atoms including carbon, hydrogen, chlorine, fluorine, and nitrogen . The exact structure can be determined using various analytical techniques .
Chemical Reactions Analysis
3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide can participate in various chemical reactions. For instance, it can be used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide include a molecular weight of 175.54 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . It is a pale yellow liquid .
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
- Research on similar compounds, like N-(2-Methylphenyl)benzenesulfonamide, has focused on their molecular structure, particularly the conformation of bonds and the dihedral angles between benzene rings. These studies reveal the hydrogen bonding patterns which could be relevant for 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide as well (Gowda et al., 2008).
Chemical Synthesis and Reactions
- Synthesis processes for related compounds involve reactions like aza-Darzens-type reactions, which could potentially be applied to the synthesis of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide. These processes are essential for creating novel compounds with specific chemical properties (Giubellina et al., 2006).
Novel Scaffold for Drug Development
- Similar compounds, such as N-(4-phenoxyphenyl)benzenesulfonamide derivatives, have been developed as nonsteroidal progesterone receptor antagonists. This suggests the potential of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide in drug development, particularly as a novel scaffold for targeting specific receptors (Yamada et al., 2016).
Crystal Structure Analysis
- The crystal structure analysis of similar sulfonamide compounds, like 2-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide, provides insights into the molecular arrangement, which is crucial for understanding the chemical behavior and potential applications of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide (Suchetan et al., 2010).
Anticancer Activity
- Benzenesulfonamide derivatives have been explored for their anticancer activity, indicating that 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide could have potential applications in cancer research and treatment (Żołnowska et al., 2016).
Chemical Reactivity and Potential Medicinal Applications
- The reactivity of benzenesulfonamide compounds and their potential for medicinal applications are areas of active research. This could include exploring the properties of 3-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide in various chemical reactions and its potential medicinal uses (Siddiqui et al., 2008).
Propiedades
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-6-2-1-3-7(4-6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQACUJSAIQSYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

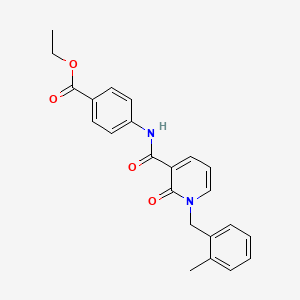
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

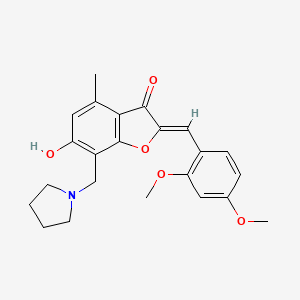
![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
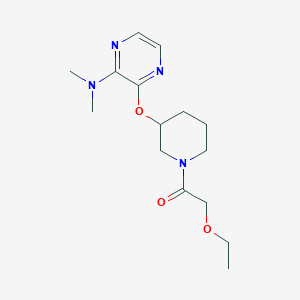
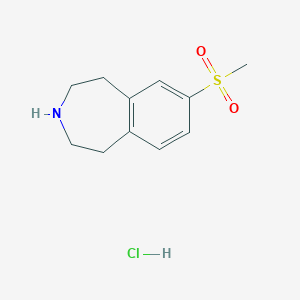
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
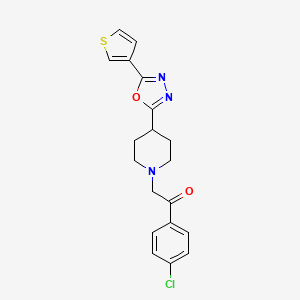
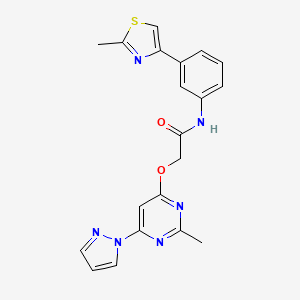
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)